An In-depth Technical Guide to the Physical and Chemical Properties of 5-chloro-1H-imidazole
An In-depth Technical Guide to the Physical and Chemical Properties of 5-chloro-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-chloro-1H-imidazole. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential applications of this halogenated heterocyclic compound.
Physical and Chemical Properties
5-chloro-1H-imidazole is a solid, off-white to pale yellow crystalline compound.[1] Its core physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂ | [1] |
| Molar Mass | 102.52 g/mol | [1] |
| Appearance | Off-White to Pale Yellow Solid | [1] |
| Melting Point | 118-120 °C | [1] |
| Boiling Point | 295.9 ± 13.0 °C (Predicted) | [1] |
| Density | 1.405 g/cm³ | [1] |
| pKa | 11.70 ± 0.10 (Predicted) | [1] |
| Vapor Pressure | 0.00261 mmHg at 25°C | [1] |
Solubility
| Solvent | Solubility |
| DMSO | Soluble |
| Methanol | Soluble |
Synthesis and Reactivity
The imidazole ring is a crucial scaffold in many biologically active molecules. The introduction of a chlorine atom at the 5-position influences its electronic properties and reactivity, making 5-chloro-1H-imidazole a valuable intermediate in organic synthesis.
Synthesis
A common route for the synthesis of 5-chloro-1H-imidazole involves the direct chlorination of imidazole. This can be achieved using various chlorinating agents in a suitable solvent system.
Chemical Reactivity
The chemical reactivity of 5-chloro-1H-imidazole is characterized by the interplay of the electron-rich imidazole ring and the electron-withdrawing chlorine substituent.
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Electrophilic Substitution: The imidazole ring is generally susceptible to electrophilic attack. However, the presence of the deactivating chloro group can influence the regioselectivity of these reactions.
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Nucleophilic Substitution: The chlorine atom on the imidazole ring can be displaced by strong nucleophiles under specific reaction conditions. This reactivity allows for the introduction of various functional groups at the 5-position.
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N-Alkylation and N-Acylation: The nitrogen atoms of the imidazole ring can readily undergo alkylation and acylation reactions.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the synthesis and characterization of 5-chloro-1H-imidazole.
Synthesis of 5-chloro-1H-imidazole (General Procedure)
This protocol describes a general method for the chlorination of imidazole using sodium hypochlorite in a basic medium.
Materials:
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Imidazole
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Sodium hypochlorite solution (e.g., 10-15% available chlorine)
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Sodium hydroxide
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Hydrochloric acid
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Ethyl acetate
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Anhydrous magnesium sulfate
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Distilled water
Procedure:
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In a round-bottom flask, dissolve imidazole in an appropriate amount of aqueous sodium hydroxide solution.
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Cool the reaction mixture in an ice bath.
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Slowly add the sodium hypochlorite solution to the cooled mixture with constant stirring.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, neutralize the mixture with hydrochloric acid to precipitate the product.
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Filter the crude product and wash it with cold water.
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For further purification, the crude product can be recrystallized from a suitable solvent or purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
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Dry the purified product under vacuum over anhydrous magnesium sulfate.
Melting Point Determination
The melting point of the synthesized 5-chloro-1H-imidazole can be determined using a standard melting point apparatus.[2][3][4][5]
Procedure:
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Ensure the sample is dry and finely powdered.
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Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
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Then, decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of 5-chloro-1H-imidazole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence on a 400 or 500 MHz spectrometer.
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¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FTIR) Spectroscopy:
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Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
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Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Electron Impact (EI).
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Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a general experimental workflow for the synthesis and characterization of 5-chloro-1H-imidazole.
Caption: A general workflow for the synthesis and characterization of 5-chloro-1H-imidazole.
Logical Relationship: Reactivity of 5-chloro-1H-imidazole
This diagram illustrates the key reactive sites of 5-chloro-1H-imidazole and its general reactivity towards electrophiles and nucleophiles.
Caption: Reactivity of 5-chloro-1H-imidazole towards electrophiles and nucleophiles.
